CysHHC10 (TFA)

Catalog No.
S12901613
CAS No.
M.F
C79H108F3N23O12S
M. Wt
1660.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CysHHC10 (TFA)

Product Name

CysHHC10 (TFA)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C79H108F3N23O12S

Molecular Weight

1660.9 g/mol

InChI

InChI=1S/C77H107N23O10S.C2HF3O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;3-2(4,5)1(6)7/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1

InChI Key

GGCBYEIICUPWMD-ZEBUALIJSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

CysHHC10 (TFA), a synthetic antimicrobial peptide derived from the human thrombocidin-1, is notable for its potent activity against various strains of bacteria, including multi-drug resistant pathogens. The compound's full name indicates its structure, which includes cysteine residues that play a crucial role in its biological function and stability. The TFA (trifluoroacetic acid) component suggests that the compound is typically used in its acetate form for improved solubility and stability in biological applications.

, primarily involving oxidation and conjugation processes. The oxidation reactions can affect the thiol groups present in the cysteine residues, leading to the formation of disulfide bonds, which are critical for maintaining the peptide's structural integrity and biological activity. Additionally, CysHHC10 can undergo bioconjugation reactions, where it is linked with other biomolecules or materials, enhancing its functionality in therapeutic applications .

CysHHC10 exhibits significant antimicrobial properties, effectively targeting both Gram-positive and Gram-negative bacteria. It has been shown to eradicate multi-drug resistant strains such as Staphylococcus aureus and Acinetobacter baumannii in experimental models . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. Furthermore, it has demonstrated anti-biofilm activity, inhibiting the formation of biofilms by pathogenic bacteria, which is a critical factor in chronic infections .

The synthesis of CysHHC10 typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential coupling of additional amino acids using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for precise control over the peptide sequence and modifications, such as acetylation at the N-terminus or incorporation of cyclic structures through thiol-ene click chemistry . After synthesis, purification is usually performed using high-performance liquid chromatography to obtain a pure product suitable for biological testing.

CysHHC10 has a range of applications primarily in biomedical fields. Its antimicrobial properties make it an attractive candidate for developing new antibiotics to combat resistant bacterial strains. Additionally, it can be used in coatings for medical devices to prevent biofilm formation and associated infections

Studies on CysHHC10 interactions reveal its ability to bind effectively to bacterial membranes, leading to membrane destabilization. This interaction is influenced by factors such as peptide concentration and membrane composition. The presence of specific lipids can enhance or inhibit the peptide's activity, indicating that understanding these interactions is crucial for optimizing its use in therapeutic applications .

CysHHC10 shares structural and functional similarities with several other antimicrobial peptides. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUniqueness
CysHHC10Contains cysteine residues; TFA salt formBroad-spectrum antimicrobial activityHigh potency against multi-drug resistant strains
LL-37Alpha-helical structure; derived from cathelicidinAntimicrobial and immunomodulatoryKnown for broad immune response modulation
BP100Amphipathic structure; hybrid peptideEffective against Gram-negative bacteriaSynergistic effects with membrane interactions
Thrombocidin-1Natural peptide; rich in cationic residuesAntimicrobial against various pathogensNatural origin provides evolutionary advantages

CysHHC10 stands out due to its specific design aimed at overcoming resistance mechanisms seen in clinical pathogens while retaining favorable biocompatibility characteristics.

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

25

Exact Mass

1659.82206163 g/mol

Monoisotopic Mass

1659.82206163 g/mol

Heavy Atom Count

118

Dates

Last modified: 08-10-2024

Explore Compound Types